Methyl 2-cyano-6-fluoro-4-nitrobenzoate
Description
Methyl 2-cyano-6-fluoro-4-nitrobenzoate is a substituted methyl benzoate derivative characterized by a nitro group at the 4-position, a cyano group at the 2-position, and a fluorine atom at the 6-position on the aromatic ring.
Properties
Molecular Formula |
C9H5FN2O4 |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
methyl 2-cyano-6-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C9H5FN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3 |
InChI Key |
VZBIEHAGLVEQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluorobenzoate followed by the introduction of a cyano group. The nitration process involves treating methyl 2-fluorobenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of Nitro Group: Methyl 2-cyano-6-fluoro-4-aminobenzoate.
Reduction of Cyano Group: Methyl 2-amino-6-fluoro-4-nitrobenzoate.
Substitution of Fluoro Group: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-6-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-6-fluoro-4-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-cyano-6-fluoro-4-nitrobenzoate with analogous methyl benzoate derivatives:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in this compound create a highly electron-deficient aromatic ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) compared to compounds with fewer EWGs (e.g., Methyl 4-bromo-2-fluoro-6-hydroxybenzoate) .
- Steric Effects: The fluorine atom at the 6-position may hinder substitution at adjacent positions, a factor less pronounced in simpler esters like methyl palmitate ().
- Stability: Nitro groups can confer thermal sensitivity, whereas hydroxy or bromo substituents (as in ) may improve stability under specific conditions.
Key Research Findings
- Substituent Influence on Reactivity: The presence of multiple EWGs in this compound significantly lowers the electron density of the aromatic ring, making it more reactive toward nucleophiles than analogs with fewer EWGs (e.g., hydroxy or bromo derivatives) .
- Comparative Solubility: The absence of polar groups (e.g., -OH) in this compound likely reduces its solubility in polar solvents compared to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
